THP-PEG13-Boc
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG13-Boc involves multiple steps, starting with the preparation of the PEG chain, followed by the introduction of the tetrahydropyran (THP) and tert-butyl (Boc) protecting groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The exact synthetic route and conditions can vary depending on the specific requirements and scale of the synthesis .
Industrial Production Methods
Industrial production of this compound is usually carried out through custom synthesis due to its specialized application in research. The process involves stringent quality control measures to ensure high purity and consistency of the product. The production scale can vary, but it often requires advanced equipment and expertise in organic synthesis .
Chemical Reactions Analysis
Types of Reactions
THP-PEG13-Boc can undergo various chemical reactions, including:
Oxidation: The PEG chain can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can be used to modify the THP or Boc groups.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can introduce hydroxyl or carbonyl groups, while substitution reactions can yield a wide range of derivatives with different functional groups .
Scientific Research Applications
THP-PEG13-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein degradation and function.
Biology: Employed in the development of targeted therapies for various diseases by selectively degrading disease-causing proteins.
Medicine: Utilized in drug discovery and development to create novel therapeutic agents with improved efficacy and specificity.
Industry: Applied in the production of specialized chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of THP-PEG13-Boc involves its role as a linker in PROTACs. PROTACs function by binding to both the target protein and an E3 ubiquitin ligase, bringing them into close proximity. This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG chain in this compound provides flexibility and solubility, while the THP and Boc groups protect the reactive sites during synthesis .
Comparison with Similar Compounds
Similar Compounds
THP-PEG4-Boc: A shorter PEG chain variant with similar protective groups.
THP-PEG8-Boc: An intermediate PEG chain length variant.
THP-PEG24-Boc: A longer PEG chain variant with similar protective groups.
Uniqueness
THP-PEG13-Boc is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and solubility. This makes it particularly suitable for the synthesis of PROTACs with specific requirements for linker length and properties .
Properties
Molecular Formula |
C36H70O16 |
---|---|
Molecular Weight |
758.9 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H70O16/c1-36(2,3)52-34(37)7-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-51-35-6-4-5-8-50-35/h35H,4-33H2,1-3H3 |
InChI Key |
ZPXCFMGYLZDPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |
Origin of Product |
United States |
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